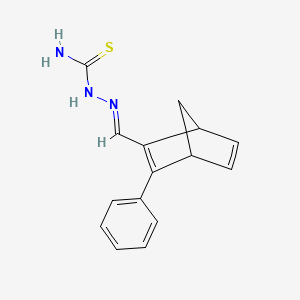![molecular formula C18H15F3N2OS2 B11514491 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11514491.png)
2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile is a complex organic compound with a molecular formula of C18H15F3N2OS2 and a molecular weight of 396.45 g/mol . This compound features a unique structure that includes a pyridine ring substituted with a trifluoromethyl group, a thiophene ring, and a carbonitrile group, along with a sulfanyl linkage to a cyclohexanone moiety .
Preparation Methods
The synthesis of 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves multiple steps, typically starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the trifluoromethyl group and thiophene ring via substitution reactions.
Sulfur Linkage Formation: Attachment of the sulfanyl group to the cyclohexanone moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to particular enzymes or receptors, modulating their activity. The trifluoromethyl and thiophene groups play crucial roles in enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile include other pyridine derivatives with trifluoromethyl and thiophene substitutions. the presence of the sulfanyl linkage and the cyclohexanone moiety makes this compound unique. Similar compounds include:
2-{[(2-Oxocyclohexyl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the thiophene ring.
6-(Thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile: Lacks the sulfanyl linkage and cyclohexanone moiety.
These comparisons highlight the distinct structural features and potential functional implications of this compound.
Properties
Molecular Formula |
C18H15F3N2OS2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-[(2-oxocyclohexyl)methylsulfanyl]-6-thiophen-2-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H15F3N2OS2/c19-18(20,21)13-8-14(16-6-3-7-25-16)23-17(12(13)9-22)26-10-11-4-1-2-5-15(11)24/h3,6-8,11H,1-2,4-5,10H2 |
InChI Key |
UTWVPFCMPGNRJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(naphthalen-1-yl)ethanone](/img/structure/B11514408.png)

![(5E)-1-(2,5-dimethoxyphenyl)-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11514429.png)

![Ethyl 1-{[3'-(4-chlorophenyl)-5'-methyl-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidin]-1-YL]methyl}piperidine-4-carboxylate](/img/structure/B11514441.png)
![(2E)-2-{(2E)-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11514449.png)
![4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11514453.png)
![3-[4-(cyanomethyl)piperazin-1-yl]-N-(4-fluorophenyl)propanamide](/img/structure/B11514468.png)
![N-[7-Hydroxy-5-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanamide](/img/structure/B11514473.png)

![N-(2-bromo-4,6-difluorophenyl)-3-chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11514502.png)
![1,3-dimethyl-8-(morpholin-4-yl)-7-{3-[(2E)-piperidin-2-ylideneamino]propyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11514505.png)
![2,2'-[(cyclohexylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11514510.png)
![11-(2-chlorophenyl)-3-(4-chlorophenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11514515.png)
